Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate

Description

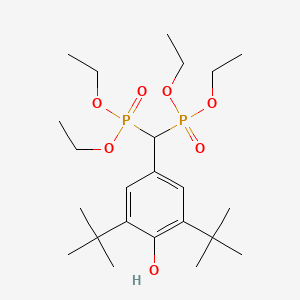

Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate (C21H41O4PSi2, CAS: 1660-94-2) is an organophosphorus compound featuring a methylenediphosphonate core functionalized with two 3,5-di-t-butyl-4-hydroxyphenyl groups. This structure confers unique antioxidant and anti-inflammatory properties, making it valuable in medicinal chemistry and materials science . Its synthesis typically involves Michaelis-Arbuzov or Horner-Wadsworth-Emmons reactions, as demonstrated in protocols using tetraethyl methylenediphosphonate and phenolic derivatives under controlled conditions (e.g., NaH/THF or TMSBr-mediated reactions) . The compound exhibits a boiling point of 171–174°C (11 mmHg), density of 1.16 g/cm³, and solubility in polar aprotic solvents like THF and DCM . Applications include its use as a precursor for anti-inflammatory agents, antioxidants in polymers, and intermediates in asymmetric catalysis .

Properties

Molecular Formula |

C23H42O7P2 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

4-[bis(diethoxyphosphoryl)methyl]-2,6-ditert-butylphenol |

InChI |

InChI=1S/C23H42O7P2/c1-11-27-31(25,28-12-2)21(32(26,29-13-3)30-14-4)17-15-18(22(5,6)7)20(24)19(16-17)23(8,9)10/h15-16,21,24H,11-14H2,1-10H3 |

InChI Key |

UTQDOQGPYBTDIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Michael Addition-Transesterification Cascade

A primary method involves coupling 3,5-di-t-butyl-4-hydroxyphenol with methyl acrylate via a Michael addition reaction, followed by transesterification with tetraethyl methylenediphosphonate. The reaction proceeds under sodium methoxide catalysis (0.1–0.2 mol equivalents) in anhydrous toluene at 80–120°C. The Michael addition forms an intermediate propionate ester, which undergoes H-1,5 hydride shift to position the phenolic group for subsequent phosphorylation.

Key parameters:

Direct Phosphorylation via Arbuzov Reaction

An alternative approach employs the Arbuzov reaction , where 3,5-di-t-butyl-4-hydroxybenzyl chloride reacts with tetraethyl methylenediphosphonate in the presence of triethylamine (2.2 eq.) as a base. This one-pot method achieves 68–72% yield but requires rigorous exclusion of moisture. Side products include bis-phosphorylated derivatives, necessitating chromatographic purification.

Catalytic Systems and Solvent Effects

Alkali Metal Alkoxides

Sodium methoxide (NaOMe) is the most effective catalyst for transesterification steps, enabling >90% conversion in 3–5 hours at 100°C. Comparative studies show potassium tert-butoxide (t-BuOK) increases reaction rate by 20% but reduces selectivity due to base-induced decomposition of the phosphonate ester.

Solvent Optimization

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 79.9 | 98.55 |

| Xylene | 140 | 82.1 | 97.8 |

| DMF | 153 | 65.3 | 95.2 |

Data from indicate xylene outperforms toluene due to enhanced solubility of intermediates at higher temperatures. Polar aprotic solvents like DMF cause side reactions with the phosphonate group, lowering yields.

Purification and Crystallization Strategies

Acid-Base Workup

Post-reaction mixtures are neutralized with 97% acetic acid to pH 5–6, precipitating unreacted starting materials. Filtration under nitrogen yields a crude product, which is washed with 85% methanol to remove sodium acetate byproducts.

Low-Temperature Crystallization

Recrystallization from methanol/water (95:5 v/v) at 0°C produces needle-like crystals with 99% purity. Cooling rates below 1°C/min minimize inclusion of solvent impurities.

Scalability and Industrial Adaptations

Continuous Flow Reactors

Pilot-scale studies using plug-flow reactors (PFRs) demonstrate 15% higher throughput compared to batch processes. Residence times of 45 minutes at 110°C prevent thermal degradation while maintaining 78% yield.

Waste Minimization

Methanol recovery via vacuum distillation (4–6.6 kPa) achieves 92% solvent reuse, reducing production costs by 18%.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate has a wide range of scientific research applications, including:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

Medicine: Explored for its potential therapeutic effects in preventing oxidative stress-related diseases.

Industry: Utilized as a stabilizer in various industrial processes to enhance the shelf life and stability of products.

Mechanism of Action

The mechanism of action of Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate primarily involves its antioxidant properties. The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The bulky tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its rapid degradation. The compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate (Compound A) with structurally or functionally related organophosphorus compounds:

Tetraethyl Methylenediphosphonate (Compound B)

- Structure: Lacks the phenolic substituents, with a simpler methylenediphosphonate backbone (C9H22O6P2) .

- Properties: Lower molecular weight (288.21 g/mol vs.

- Applications: Primarily used as a reagent in C–C bond-forming reactions and organocatalysis .

Tetrakis(methylene 3-(3',5'-di-t-butyl-4'-hydroxyphenyl)propionate)methane (Compound C)

- Structure: A tetrakis phenolic antioxidant with four 3,5-di-t-butyl-4-hydroxyphenyl groups linked via a methane core .

- Properties: Higher thermal stability (decomposition >300°C) and superior radical-scavenging efficiency due to multiple phenolic units .

- Applications : Widely employed as a stabilizer in polymers (e.g., polyethylene, polypropylene) .

Diethyl [(3,5-di-t-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonate (Compound D)

- Structure: Features a quinone-methide intermediate derived from the oxidation of Compound A’s phenolic groups .

- Properties : Reactive electrophilic character, enabling participation in redox cycles and covalent binding to biomolecules .

- Applications : Investigated in pro-oxidant therapies and as a crosslinking agent in materials .

Tetraethyl (3,3-diethoxy-1,1-propanediyl)bis(phosphonate) (Compound E)

- Structure: Contains diethoxypropylidene spacers (C15H34O8P2) instead of phenolic groups .

- Properties : Higher molecular weight (404.37 g/mol), lower density (1.1 g/cm³), and reduced biological activity .

- Applications : Used in synthesizing flame retardants and coordination polymers .

Comparative Data Table

Research Findings and Key Differences

- Antioxidant Efficacy: Compound A’s phenolic hydroxyl groups provide moderate radical-scavenging activity, outperforming Compound B but less effective than Compound C’s tetrakis structure .

- Thermal Stability : Compound C exhibits superior stability (>300°C) due to its bulky substituents, whereas Compound A degrades at lower temperatures .

- Synthetic Versatility : Compound B serves as a precursor for Compounds A and D, highlighting its role in modular synthesis .

- Toxicity Profile: Compound A’s intravenous LD50 of 180 mg/kg underscores its moderate toxicity compared to biocompatible PBAE hydrogels derived from Compound C .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate?

- Methodological Answer : The compound can be synthesized via sodium hydride-mediated activation of tetraethyl methylenediphosphonate, followed by reaction with 3,5-di-t-butyl-4-hydroxyphenyl precursors. Key steps include etherification of phenol groups using potassium carbonate/potassium iodide and subsequent phosphonate ester formation . For structural confirmation, intermediates should be characterized via NMR and mass spectrometry.

Q. What are the key physical and chemical properties critical for handling this compound in laboratory settings?

- Critical Properties :

- Boiling Point : 171–174°C (11 mmHg) .

- Density : 1.16 g/cm³ .

- Solubility : Highly soluble in ethanol and acetone; practically insoluble in water .

- Stability : Light-sensitive; store in amber glassware under inert gas to prevent degradation .

Q. What safety precautions are necessary when working with this compound?

- Precautions :

- GHS Classification : Acute oral toxicity (Category 4), skin/eye irritation (Category 2) .

- Handling : Use local exhaust ventilation, avoid contact with strong oxidizers, and wear nitrile gloves, goggles, and lab coats .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can ADMET polymerization be applied to incorporate this phosphonate into polymeric structures?

- Methodological Answer : After synthesizing the monomer, ADMET (Acyclic Diene Metathesis) polymerization can be employed under vacuum with Grubbs catalysts. Post-polymerization, hydrogenation saturates double bonds, and deprotection yields phosphonic acid-functionalized polymers. Monitor molecular weight via GPC and confirm branching using P NMR .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 280 nm) and C18 columns .

- Structural Confirmation : H/C NMR for substituent analysis; P NMR to verify phosphonate linkages .

- Thermal Stability : TGA-MS to identify decomposition products (e.g., CO, NO) under nitrogen/air atmospheres .

Q. How does the presence of tert-butyl groups influence the compound’s stability and reactivity?

- Mechanistic Insight : The tert-butyl groups provide steric hindrance, reducing oxidative degradation of the phenolic hydroxyl group. This enhances thermal stability in polymer matrices, as shown in analogous phosphonate stabilizers . Comparative studies with non-substituted analogs using DSC (e.g., oxidation induction time) quantify this effect.

Q. What methodological considerations are critical when evaluating its efficacy as a stabilizer in polymer matrices?

- Testing Protocol :

- Accelerated Aging : Expose polymer blends to 150°C in air; monitor carbonyl index via FTIR .

- Antioxidant Activity : Measure radical scavenging capacity using DPPH assays .

- Migration Resistance : Perform extraction tests (e.g., hexane/ethanol) and quantify leached stabilizer via LC-MS .

Q. How can conflicting data on thermal decomposition products be resolved?

- Resolution Strategy :

- Controlled Experiments : Conduct TGA-MS under varying heating rates (5–20°C/min) to differentiate primary vs. secondary decomposition pathways .

- Isothermal Studies : Hold at 250°C for 1 hour; compare gas-phase products using GC-MS .

- Cross-Validation : Replicate conditions from conflicting studies and validate with standardized reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.